molecular formula C9H9BrO3 B105343 4-Bromo-2,5-dimethoxybenzaldehyde CAS No. 31558-41-5

4-Bromo-2,5-dimethoxybenzaldehyde

Cat. No. B105343
CAS RN: 31558-41-5
M. Wt: 245.07 g/mol
InChI Key: BIFWGDWGCZLCHF-UHFFFAOYSA-N
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Description

4-Bromo-2,5-dimethoxybenzaldehyde is a chemical compound that serves as a key intermediate in various synthetic pathways for producing polymers, pharmaceuticals, and other organic molecules. Its structure includes a benzene ring with a bromine atom and two methoxy groups attached to it, as well as an aldehyde functional group.

Synthesis Analysis

The synthesis of derivatives of 4-bromobenzaldehyde can be achieved through various methods. For instance, Schiff base monomers derived from 4-bromobenzaldehyde can be synthesized by condensation reactions with aromatic aminophenols, which are then converted to polyphenol derivatives through oxidative polycondensation reactions in an aqueous alkaline medium . Another approach involves a palladium-catalyzed ortho-bromination of benzaldehydes, followed by deprotection to yield substituted 2-bromobenzaldehydes . Additionally, bromobenzaldehydes can be transformed into hydroxybenzaldehydes using a lithiated alpha-morpholinobenzyl alkoxide intermediate that undergoes lithium-bromine exchange and reaction with nitrobenzene .

Molecular Structure Analysis

The molecular structure of brominated benzaldehydes, including 4-bromo-2,5-dimethoxybenzaldehyde, is characterized by the presence of bromine, which can significantly influence the molecule's reactivity and physical properties. For example, bromine substitution can affect intermolecular interactions, as seen in the study of 2,3-dimethoxybenzaldehyde derivatives, where bromine atoms were found to decrease certain contacts like H···H and C···H and increase H···Br and Br···Br interactions . These changes can have implications for the compound's crystalline arrangement and stability.

Chemical Reactions Analysis

4-Bromobenzaldehyde can undergo various chemical reactions, leading to a diverse range of products. It can react with substituted acetophenones and urea to form substituted hexahydropyrimido[4,5-d]pyrimidin-2,7-diones or 1H-pyrimidin-2-ones, depending on the substituents and solvent used . The bromine atom in the molecule can also be exchanged for other functional groups, such as methoxide, to yield different derivatives, as demonstrated in the synthesis of 3,4,5-trimethoxybenzaldehyde .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-bromobenzaldehyde derivatives are influenced by the substituents on the benzene ring. The introduction of an electron-donating group, such as a methyl group, can impact the compound's electrochemical and thermal properties . The presence of bromine can also enhance the nonlinear third-order susceptibility, making these compounds potentially useful as nonlinear optical (NLO) materials . The solubility, thermal stability, and electrical conductivity of these compounds can be characterized using techniques such as solubility tests, FT-IR, NMR, TG-DTA, DSC, SEC, cyclic voltammetry, and UV-Vis measurements .

Scientific Research Applications

Optical Properties and Reactivity

The molecular structure and reactivity of related compounds to 4-Bromo-2,5-dimethoxybenzaldehyde have been a topic of interest in various studies. The substitution of bromine in compounds like 2,3-dimethoxybenzaldehyde significantly influences their structural, electronic, and optical properties. For instance, bromine substitution is shown to enhance the kinetic stability and affect the intermolecular interactions in the crystalline arrangements of these compounds. Additionally, these modifications have a notable impact on the linear and third-order nonlinear optical responses, making these substances potentially useful in nonlinear optical (NLO) materials applications (Aguiar et al., 2022).

Crystal Structure and Molecular Modeling

The synthesis and molecular modeling of bromo-dimethoxybenzaldehydes, including their structural and packaging characteristics, have been well-documented. These compounds tend to crystallize in specific space groups and are stabilized by interactions such as C–H⋯O interactions. The substitution of bromine also plays a crucial role in the molecular structure, affecting the electronic properties and intermolecular interactions. Such detailed analyses are crucial for understanding the physical-chemical properties of these compounds and their potential applications in various scientific fields (Borges et al., 2022).

Metabolic Pathways and Analysis

While your request excludes information related to drug use, dosage, and side effects, it is worth noting that the metabolic pathways and analytical detection of derivatives of 4-Bromo-2,5-dimethoxybenzaldehyde have been subjects of research. Studies have been conducted to understand the metabolic transformations of these compounds in different species, including humans. These studies are crucial for comprehending how these compounds are processed biologically and can provide insights into their potential applications or impacts in various fields (Carmo et al., 2005).

Safety And Hazards

This compound may cause respiratory irritation, skin irritation, and serious eye irritation. It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

Future Directions

4-Bromo-2,5-dimethoxybenzaldehyde has been used in the synthesis of molecularly imprinted polymers targeting 2C-B, a popular psychedelic compound . This suggests potential applications in the detection and analysis of 2C-B, supporting advancements in non-medical use monitoring and potential therapeutic models involving psychedelics .

properties

IUPAC Name

4-bromo-2,5-dimethoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO3/c1-12-8-4-7(10)9(13-2)3-6(8)5-11/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIFWGDWGCZLCHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1C=O)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50354646
Record name 4-bromo-2,5-dimethoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50354646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2,5-dimethoxybenzaldehyde

CAS RN

31558-41-5
Record name 4-bromo-2,5-dimethoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50354646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-bromo-2,5-dimethoxybenzaldehyde
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of 1,4-dibromo-2,5-dimethoxybenzene (7.00 g, 23.65 mmol) in 100 mL ether was cooled to −78° C. and was treated with n-butyllithium (10.41 ml, 26.0 mmol). After stirring for 10 minutes, the reaction mixture was quenched with DMF (3.66 ml, 47.3 mmol), and the cooling bath was removed. After stirring for an additional hour, LC/MS showed mostly product, so the reaction mixture was washed with 1N citric acid solution, the organics dried over MgSO4 and concentrated. The crude product was carried forward in step two without purification. (M+H)+=245.1.
Quantity
7 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
10.41 mL
Type
reactant
Reaction Step Two
Name
Quantity
3.66 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
46
Citations
BA Hathaway, BE Taylor… - Synthetic communications, 1998 - Taylor & Francis
By use of appropriate reactions and sequence of steps, 2,5-dimethoxybenzaldehyde can be converted either to 4-(bromo or iodo)-2,5-dimethoxybenzonitrile or 2-(bromo or iodo)-3,6-…
Number of citations: 15 www.tandfonline.com
Y Abiedalla, AJ Almalki, J DeRuiter, CR Clark - Forensic Chemistry, 2021 - Elsevier
The N-(methoxybenzyl- and dimethoxybenzyl)-4-bromo-2,5-dimethoxyphenylisopropylamines are a likely category of novel psychoactive substances based on a combination of …
Number of citations: 5 www.sciencedirect.com
KM Abdel-Hay, J DeRuiter, CR Clark - Forensic Science International, 2014 - Elsevier
A series of seven regioisomeric bromodimethoxy benzyl piperazines including the designer benzylpiperazine (4-bromo-2,5-dimethoxybenzylpiperazine) were synthesized and their …
Number of citations: 11 www.sciencedirect.com
T Sargent III, AT Shulgin, CA Mathis - J Med Chem, 1984 - chemistry.mdma.ch
By use of appropriate reactions and sequence of steps, 2, 5-dimethoxybenzaldehyde can be converted either to 4-(bromo or iodo)-2, 5-dimethoxybenzonitrile or 2-(bromo or iodo)-3, 6-…
Number of citations: 2 chemistry.mdma.ch
JD Power, P Kavanagh, J O'Brien… - Drug Testing and …, 2015 - Wiley Online Library
2‐Amino‐1‐(4‐bromo‐2,5‐dimethoxyphenyl)ethan‐1‐one (bk‐2C‐B) has been recently offered for purchase by a variety of Internet retailers. This substance may be considered a …
F Westphal, T Junge, U Girreser, S Stobbe… - Forensic science …, 2009 - Elsevier
A new designer benzylpiperazine was seized in Germany for the first time. Interpreting the results of gas chromatography–mass spectroscopy (GC–MS), product ion spectroscopy (GC–…
Number of citations: 21 www.sciencedirect.com
BL Cassels, S Sepulveda-Boza - Bol. Soc. Chil. Quim, 1990 - chemistry.mdma.ch
2, 5-Dimethoxybenzaldehyde was brominated in acetic acid to give 4-bromo-2, 5-dimethoxy-and 2-bromo-3, 6-dimethoxybenzaldehyde in 4: 1 ratio. The former derivative underwent …
Number of citations: 2 chemistry.mdma.ch
T Sargent III, AT Shulgin, CA Mathis - J Med Chem, 1984 - thevespiary.org
By use of appropriate reactions and sequence of steps, 2, 5-dimethoxybenzaldehyde can be converted either to 4-(bromo or iodo)-2, 5-dimethoxybenzonitrile or 2-(bromo or iodo)-3, 6-…
Number of citations: 0 www.thevespiary.org
KB Texter, R Waymach, PV Kavanagh… - Drug Testing and …, 2018 - Wiley Online Library
2‐Amino‐1‐(4‐bromo‐2,5‐dimethoxyphenyl)ethanone hydrochloride (bk‐2C‐B) has recently emerged as a new psychoactive substance (NPS). It is most commonly consumed orally, …
YA Jackson, SA Hepburn, WF Reynolds - Journal of the Chemical …, 2001 - pubs.rsc.org
Synthesis of 9-methoxycarbonyl-7H-[1]benzothieno[4,5,6-ij][2,7]naphthyridin-7-one (3)—an analogue of kuanoniamine A (1)—via hetero Diels–Alder reaction of crotonaldehyde N,N-…
Number of citations: 13 pubs.rsc.org

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